(1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hcl
Overview
Description
(1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a fluorine atom at the 7th position and an amine group at the 1st position of the tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride typically involves the reduction of a corresponding nitro compound. One common method includes the reduction of 7-fluoro-1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain the amine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the nitro group to an amine group efficiently. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride and chromic acid are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and catalytic hydrogenation are typical methods for reduction.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include naphthoquinones, fully saturated amines, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A related compound without the fluorine substitution, used in dye synthesis.
2-Naphthylamine: Another isomer with different substitution patterns, also used in industrial applications.
1-Naphthol: A hydroxylated derivative used in the production of dyes and pigments.
Uniqueness
The presence of the fluorine atom in (1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high specificity and performance.
Properties
IUPAC Name |
(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIGKSYKJSYOOT-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1466429-31-1 | |
Record name | (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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